molecular formula C15H18O2 B8550999 (1-Benzylcyclohex-2-en-1-yl)acetic acid CAS No. 388601-34-1

(1-Benzylcyclohex-2-en-1-yl)acetic acid

Cat. No.: B8550999
CAS No.: 388601-34-1
M. Wt: 230.30 g/mol
InChI Key: LGLFVGARPQPXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzylcyclohex-2-en-1-yl)acetic acid is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

388601-34-1

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-(1-benzylcyclohex-2-en-1-yl)acetic acid

InChI

InChI=1S/C15H18O2/c16-14(17)12-15(9-5-2-6-10-15)11-13-7-3-1-4-8-13/h1,3-5,7-9H,2,6,10-12H2,(H,16,17)

InChI Key

LGLFVGARPQPXEL-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of NaH2PO4 (55.3 g), NaClO2 (36.3 g), DMSO (200 mL) and water (375 mL) was added a solution of 3-benzyl-3-formylmethylcyclohexene (57 g) in DMSO (150 mL) during a 3 hour period. After addition, the mixture was stirred overnight and diluted with ether (200 mL). This was extracted with saturated NaHCO3 (3×100 mL). The combined aqueous layer was cooled to 0° C. and acidified to PH=1 with conc. HCl. This was extracted with CH2Cl2 (3×300 mL). The combined organic layer was dried (Na2SO4) and the solvent was removed in vacuo. The residue was purified by column chromatography on silica gel to give the title compound as thick oil (50 g). MS (MH+=231).
[Compound]
Name
NaH2PO4
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-benzyl-3-formylmethylcyclohexene
Quantity
57 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
O=CCC1(Cc2ccccc2)C=CCCC1
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reactant
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reactant
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reactant
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Reaction Step One

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